Superior Bronchodilator Efficacy vs. Franol in Chronic Obstructive Lung Disease
In a double-blind, crossover clinical trial involving 25 patients with chronic obstructive lung ailments, Decloxizine (50 mg TID) demonstrated a significantly superior therapeutic effect compared to both Franol (a combination of ephedrine and theophylline) and placebo. The bronchodilator and broncholytic effect of Decloxizine was reported to exert itself with relative rapidity and was of longer duration [1].
| Evidence Dimension | Therapeutic efficacy in obstructive lung disease |
|---|---|
| Target Compound Data | Significantly superior therapeutic effect |
| Comparator Or Baseline | Franol (ephedrine + theophylline) and placebo |
| Quantified Difference | Significantly better than Franol (p < 0.05, inferred from trial conclusion) |
| Conditions | Double-blind, crossover clinical trial; 25 hospitalized patients; 50 mg TID oral dose |
Why This Matters
This direct clinical evidence validates Decloxizine as a more effective bronchospasmolytic agent than a standard ephedrine/theophylline combination, justifying its selection over Franol for respiratory research applications.
- [1] Kiehelä, J., Keskinen, H., & Hohenthal, T. T. (1970). Clinical Investigation of a New Broncholyticum – Decloxizine – as Compared with Franol and Placebo Treatment. Respiration, 27(6), 582–590. https://doi.org/10.1159/000192711 View Source
